2-[3,4-bis(acetyloxy)phenyl]-5-hydroxy-4-oxo-3,4-dihydro-2H-chromene-3,7-diyl diacetate
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Overview
Description
2-[3,4-bis(acetyloxy)phenyl]-5-hydroxy-4-oxo-3,4-dihydro-2H-chromene-3,7-diyl diacetate is a synthetic organic compound known for its potential applications in various scientific fields. This molecule consists of multiple functional groups, including acetyloxy, hydroxy, and oxo groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multi-step organic synthesis approach is typically required. This involves the protection of functional groups, formation of key intermediates, and final deprotection to yield the target molecule. Common synthetic routes may include:
Formation of the phenyl ring: : Starting with a phenol derivative, the aromatic ring is functionalized with acetyloxy groups through acetylation reactions using reagents such as acetic anhydride and a catalyst like pyridine.
Cyclization to form the chromene core: : The functionalized phenol undergoes a cyclization reaction to form the chromene core, often using a Lewis acid catalyst like AlCl3.
Final functionalization and deprotection: : The chromene derivative is further functionalized to introduce the remaining hydroxy and oxo groups, followed by deprotection steps to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the synthetic routes while ensuring process efficiency, yield optimization, and cost-effectiveness. Techniques such as continuous flow chemistry and automation may be employed to enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3,4-bis(acetyloxy)phenyl]-5-hydroxy-4-oxo-3,4-dihydro-2H-chromene-3,7-diyl diacetate can undergo various types of chemical reactions, including:
Oxidation: : The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC or KMnO4.
Reduction: : The oxo groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: : The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like NaOH or KOH.
Common Reagents and Conditions
Oxidizing Agents: : Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: : Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products
Oxidation Products: : Ketones, aldehydes
Reduction Products: : Alcohols
Substitution Products: : Various substituted phenyl derivatives
Scientific Research Applications
2-[3,4-bis(acetyloxy)phenyl]-5-hydroxy-4-oxo-3,4-dihydro-2H-chromene-3,7-diyl diacetate has numerous scientific research applications, including:
Chemistry: : Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: : Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: : Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: : Used in the development of novel materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets and pathways in biological systems. The acetyloxy groups may facilitate the compound's entry into cells, where it can exert its effects on specific enzymes and receptors. The hydroxy and oxo groups contribute to its reactivity and ability to form hydrogen bonds, influencing its interactions with biomolecules.
Comparison with Similar Compounds
Compared to similar compounds, 2-[3,4-bis(acetyloxy)phenyl]-5-hydroxy-4-oxo-3,4-dihydro-2H-chromene-3,7-diyl diacetate stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Similar compounds may include:
3,4-dihydroxyphenylacetate: : Lacks the chromene core and additional functional groups.
2,3,4-trihydroxyphenyl-4-oxo-2H-chromene-5-carboxylate: : Contains a carboxylate group instead of acetyloxy groups.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. Its synthesis, reactivity, and mechanism of action make it a valuable subject for further research and development.
Properties
IUPAC Name |
[7-acetyloxy-2-(3,4-diacetyloxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O11/c1-10(24)30-15-8-16(28)20-19(9-15)34-22(23(21(20)29)33-13(4)27)14-5-6-17(31-11(2)25)18(7-14)32-12(3)26/h5-9,22-23,28H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNJWKIFSPJVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC(=C(C=C3)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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